Methyl 4-amino-5-cyclohexylpentanoate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmacology. It is classified as an amino acid derivative, specifically a methyl ester of a cyclohexyl-containing amino acid. This compound has garnered attention for its structural features that may influence biological activity, particularly in relation to receptor interactions.
The synthesis of methyl 4-amino-5-cyclohexylpentanoate hydrochloride typically involves the modification of existing amino acid structures. It can be derived from commercially available amino acids or synthesized through various organic chemistry methods, including coupling reactions and esterification processes.
This compound falls under the category of amino acid derivatives and can be classified further as a methyl ester. Its structural components include an amino group, a cyclohexyl group, and a pentanoate chain, which contribute to its classification and potential biological activity.
The synthesis of methyl 4-amino-5-cyclohexylpentanoate hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the reaction progress and confirm product identity.
Methyl 4-amino-5-cyclohexylpentanoate hydrochloride has a complex molecular structure characterized by:
The molecular formula is , indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The molecular weight is approximately 276.79 g/mol.
Methyl 4-amino-5-cyclohexylpentanoate hydrochloride can participate in various chemical reactions:
These reactions require specific conditions such as temperature and pH adjustments to favor product formation while minimizing side reactions.
The mechanism of action for methyl 4-amino-5-cyclohexylpentanoate hydrochloride is primarily associated with its interaction with biological receptors. It may act as an agonist or antagonist depending on its structural conformation and the specific receptor it targets.
Studies suggest that compounds with similar structures exhibit activity at various receptors, including those involved in neuroprotection and metabolic regulation. The binding affinity and efficacy can vary significantly based on slight modifications to the molecular structure.
Methyl 4-amino-5-cyclohexylpentanoate hydrochloride has potential applications in:
Methyl 4-amino-5-cyclohexylpentanoate hydrochloride (chemical formula: C₁₂H₂₃NO₂·HCl, molecular weight: 249.78 g/mol) serves as a privileged structural scaffold in designing therapeutics targeting G protein-coupled receptors due to its conformational flexibility and multifunctional architecture . The compound features three pharmacophoric elements critical for molecular recognition at G protein-coupled receptor binding sites: 1) A protonatable primary amino group facilitating ionic interactions with conserved aspartate/glutamate residues in transmembrane domains; 2) A hydrophobic cyclohexyl moiety enabling van der Waals contacts within lipophilic receptor pockets; and 3) A polar ester group capable of hydrogen bonding or serving as a synthetic handle for bioisosteric replacement [6]. This strategic arrangement allows medicinal chemists to systematically modify each domain to optimize receptor affinity, selectivity, and functional activity profiles.
The compound’s versatility is exemplified in its application for developing pathway-selective G protein-coupled receptor modulators. Structural studies confirm that derivatives incorporating this scaffold can stabilize distinct receptor conformations, thereby preferentially activating G protein-dependent signaling over β-arrestin recruitment pathways [2] [5]. This biased signaling capability is particularly valuable for mitigating on-target adverse effects while retaining therapeutic efficacy—a fundamental challenge in classical orthosteric drug development [2]. Computational modeling of the scaffold docked within Class A G protein-coupled receptors reveals potential interactions with allosteric sites adjacent to transmembrane helices 2, 3, and 4, positioning it favorably for developing positive allosteric modulators with novel mechanisms [2].
Table 1: Molecular Properties Enabling G Protein-Coupled Receptor Modulation
Structural Feature | Physicochemical Property | G Protein-Coupled Receptor Interaction Target |
---|---|---|
Primary amino group | pKₐ ~10.5 (protonatable) | Conserved aspartate in transmembrane helix 3 |
Cyclohexyl moiety | High hydrophobicity (LogP contribution: ~2.8) | Lipophilic subpocket in transmembrane helices 5/6 |
Methyl ester | Hydrogen bond acceptor capacity | Polar residues near extracellular loop 2 |
Pentanoate backbone | Conformational flexibility | Adaptability to diverse G protein-coupled receptor topographies |
The exploration of methyl 4-amino-5-cyclohexylpentanoate hydrochloride as a lead compound emerged from concerted efforts to target understudied G protein-coupled receptors with therapeutic potential, particularly the apelin receptor (officially known as the APJ receptor) [5]. Early medicinal chemistry campaigns identified that amino acid derivatives containing cycloaliphatic side chains exhibited improved metabolic stability over endogenous peptide ligands while retaining receptor engagement capabilities [5]. This compound specifically addressed the apelin receptor's preference for hydrophobic residues at the ligand's C-terminal region—a pharmacophoric requirement elucidated through structure-activity relationship studies of peptide fragment analogs [5].
Its historical significance lies in bridging peptide and non-peptide chemistry in apelin receptor agonist development. Prior to its identification, apelin receptor ligands were predominantly peptide-based molecules with limited oral bioavailability and short plasma half-lives [5]. The compound’s cyclohexylpentanoate backbone provided a novel non-peptide template that mimicked the spatial orientation of key pharmacophores in endogenous apelin peptides while conferring enhanced drug-like properties . Research publications from the mid-2010s documented its optimization into derivatives with low nanomolar binding affinity (Kᵢ < 100 nM) and efficacy in cellular models of cardiovascular regulation—establishing it as a proof-of-concept molecule for small molecule apelin receptor modulation [5]. This breakthrough catalyzed pharmaceutical interest in apelin receptor-targeted therapies for conditions ranging from heart failure to metabolic syndrome.
The compound’s trajectory exemplifies the "tool compound" paradigm in G protein-coupled receptor research, where structurally novel chemical probes enable target validation studies for previously undruggable receptors. Its physicochemical properties (molecular weight 249.78 g/mol, calculated LogP ~2.3) positioned it within optimal chemical space for central nervous system penetration, expanding potential apelin receptor applications to neuropharmacological indications [5]. Subsequent structural refinements focused on replacing the hydrolyzable methyl ester with heterocyclic bioisosteres to improve metabolic stability while maintaining receptor affinity—a rational optimization process enabled by the original scaffold [6].
Methyl 4-amino-5-cyclohexylpentanoate hydrochloride exhibits distinctive structural and pharmacological characteristics when analyzed against conventional amino acid derivatives used in medicinal chemistry. The table below provides a systematic comparison with representative analogs:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1